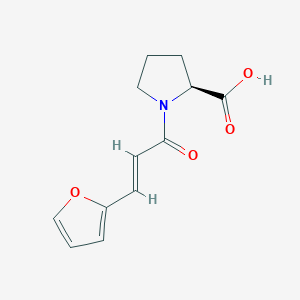

(S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/b6-5+/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPXLPVJRYDONF-PORFMDCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)/C=C/C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-pyrrolidine-2-carboxylic acid.

Formation of Acryloyl Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acryloyl derivative using reagents like acryloyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The acryloyl derivative is then coupled with (S)-pyrrolidine-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acryloyl group can be reduced to form the corresponding saturated derivative.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents like DCC.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Saturated derivatives of the acryloyl group.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against Gram-positive bacteria, which could lead to its use in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a monomer in the synthesis of functional polymers. Its furan moiety allows for the incorporation of this compound into polymer matrices, potentially enhancing their thermal and mechanical properties. Research is ongoing to explore its use in creating biodegradable plastics and other sustainable materials .

Biochemical Probes

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research, particularly in enzyme inhibition studies. Its structural features enable it to interact with various enzymes, providing insights into enzyme mechanisms and aiding in the design of specific inhibitors. This application is crucial for drug discovery processes targeting enzyme-related diseases .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro. |

| Study 2 | Antimicrobial | Showed effective antibacterial activity against several strains of Gram-positive bacteria. |

| Study 3 | Polymer Science | Successfully incorporated into polymer matrices, enhancing mechanical properties. |

| Study 4 | Enzyme Inhibition | Identified as a potent inhibitor for specific enzymes involved in metabolic pathways. |

Mechanism of Action

The mechanism of action of (S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparisons

Core Pyrrolidine Derivatives

- (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 959579-57-8) Key Differences: The furan substituent is at the 4-position of the pyrrolidine ring, and the carboxylic acid is at the 3-position. Lacks the acryloyl group present in the target compound.

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

Urea-Functionalized Pyrrolidines

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Key Differences: Incorporates a benzodioxol group and a trifluoromethylphenyl urea side chain.

Physicochemical Properties

*Estimated based on structural analogs.

- logP and Hydrophobicity : The target compound’s acryloyl group increases hydrophobicity (logP ~1.5) compared to (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (logP 0.996) . The urea derivative’s higher logP (~3.2) reflects its aromatic and fluorinated substituents .

- Polar Surface Area (PSA): The target compound’s PSA (~62.47 Ų) is comparable to its furan-pyrrolidine analog, suggesting similar solubility profiles. Urea-containing derivatives exhibit higher PSA due to additional hydrogen-bond donors/acceptors .

Biological Activity

(S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 201156-86-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4, with a molecular weight of 235.24 g/mol. The compound features a pyrrolidine core substituted with a furan ring and an acrylate moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 201156-86-7 |

| InChI Key | JQPXLPVJRYDONF-AATRIKPKSA-N |

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the furan ring is known to enhance radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Anti-inflammatory activity is crucial in treating various conditions such as arthritis and other inflammatory disorders. The mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes like COX-1 and COX-2, similar to other compounds in the same class .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing furan and pyrrolidine rings have been documented to exhibit activity against various bacterial strains. Further studies are needed to elucidate the spectrum of antimicrobial activity and the specific mechanisms involved.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the anti-inflammatory effects of related compounds demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM for certain derivatives . While specific data for this compound is limited, its structural similarities suggest comparable activity.

- Safety Profile : Toxicological assessments of related compounds indicate a favorable safety profile with minimal gastrointestinal side effects, making them suitable candidates for further development .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in inflammation and microbial resistance, supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are common synthetic routes for (S)-1-(3-(Furan-2-yl)acryloyl)pyrrolidine-2-carboxylic acid, and how can its stereochemical integrity be preserved?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) the preparation of the pyrrolidine-2-carboxylic acid backbone using enantioselective methods, such as asymmetric hydrogenation or chiral auxiliary strategies , and (2) conjugation of the 3-(furan-2-yl)acryloyl group via a Michael addition or amide coupling. Stereochemical preservation requires strict control of reaction conditions (e.g., low temperature, inert atmosphere) and chiral chromatography for purification. DMF is often used as a solvent for acryloyl group conjugation due to its high polarity and ability to stabilize intermediates .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC with chiral columns to verify enantiopurity (≥95% purity threshold is typical for research-grade compounds) .

- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm the acryloyl-pyrrolidine linkage and furan substituent geometry .

- Mass spectrometry (HRMS) for exact mass verification (e.g., molecular formula: C₁₂H₁₃NO₄; exact mass: 247.0845 g/mol) .

Q. How can researchers design initial enzyme inhibition assays to evaluate this compound's biological activity?

- Methodological Answer : Use ACE (angiotensin-converting enzyme) inhibition assays as a starting point, given structural similarities to pyrrolidine-based inhibitors like captopril . Protocols include:

- Fluorometric assays with substrate analogs (e.g., Abz-FRK(Dnp)-P) to measure inhibition kinetics.

- Dose-response curves (IC₅₀ determination) under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of acryloyl-pyrrolidine derivatives?

- Methodological Answer :

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) in later stages to minimize side reactions .

- Catalyst screening : Test Pd/C or Ru-based catalysts for selective acryloyl group addition .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can computational methods aid in understanding this compound's interaction with biological targets?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with ACE or other enzymes, leveraging the compound's pyrrolidine ring and acryloyl group as key pharmacophores .

- MD simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Crystal growth : Use vapor diffusion with acetonitrile/water mixtures to obtain single crystals suitable for X-ray diffraction .

- Data interpretation : Address potential disorder in the furan ring using SHELXL refinement with constraints .

Q. How can researchers mitigate racemization during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.